molecular formula C10H10BrN3 B11813801 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine

Cat. No.: B11813801
M. Wt: 252.11 g/mol
InChI Key: ZZAMCLQSPYDDDH-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine is an organic compound that belongs to the class of imidazole derivatives It features a bromophenyl group attached to the imidazole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine typically involves multi-step reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Bromophenyl)-1-methyl-1H-imidazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(2-bromophenyl)-3-methylimidazol-4-amine

InChI

InChI=1S/C10H10BrN3/c1-14-6-13-9(10(14)12)7-4-2-3-5-8(7)11/h2-6H,12H2,1H3

InChI Key

ZZAMCLQSPYDDDH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C2=CC=CC=C2Br

Origin of Product

United States

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